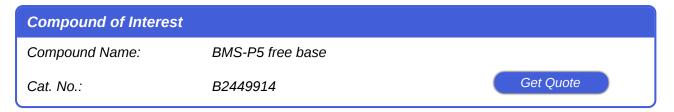


# Data Presentation: A Comparative Analysis of Selective PAD4 Inhibitors

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The following table summarizes the quantitative data for prominent selective PAD4 inhibitors, offering a side-by-side comparison of their potency and selectivity.



Inhibitor	Туре	hPAD4 IC50 (nM)	Selectivity over other PADs	Key In Vitro Effects	Key In Vivo Models and Efficacy
BMS-P5	Selective, orally active	98	Selective over PAD1, PAD2, and PAD3 (IC50s >10 μM)	Blocks multiple myeloma (MM)-induced NET formation and histone H3 citrullination.	Delays MM progression and improves survival in a syngeneic mouse model (50 mg/kg, oral).
GSK484	Reversible, selective	50 (Ca2+- free), 250 (2 mM Ca2+)	Selective over PAD1, PAD2, and PAD3.	Inhibits NET formation in mouse and human neutrophils.	Prevents awakening of dormant cancer cells in a breast cancer model.
GSK199	Reversible, selective	200 (Ca2+- free), 1000 (2 mM Ca2+)	Selective over other PAD isoforms.	Inhibits PAD4 citrullination and NET formation.	Ameliorates collagen- induced arthritis in a murine model (10-30 mg/kg).
JBI-589	Non-covalent, selective	122	Highly selective for PAD4 (no inhibition of other PADs at 30 μM).	Inhibits histone H3 citrullination in neutrophils; reduces CXCR2 expression and blocks	Reduces primary tumor growth and lung metastases in mouse tumor models (50 mg/kg, oral); enhances the effect of



				neutrophil chemotaxis.	immune checkpoint inhibitors.
CI-amidine	Irreversible, pan-PAD	5900	Non-selective (IC50s: PAD1=800 nM, PAD3=6200 nM).	Induces apoptosis in cancer cells; prevents histone H3 citrullination and NET formation.	Improves survival in a murine sepsis model.
JTxPAD4i	Selective	102	Selective against PAD1, PAD2, and PAD3 (>10 μM).	Inhibits H3- Histone citrullination in human neutrophils (IC50 = 125 nM).	~50% tumor growth inhibition in a 4T1 syngeneic breast cancer model (50 mg/kg, oral).

#### **Experimental Protocols**

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols frequently used in the evaluation of PAD4 inhibitors.

#### **PAD4 Enzyme Activity Assay**

This assay is commonly used to determine the potency (IC50) of PAD4 inhibitors. A widely used method is the colorimetric assay that detects ammonia, a byproduct of the deimination reaction.

- Reagents and Materials:
  - Recombinant human PAD4 enzyme



- PAD4 inhibitor (e.g., BMS-P5)
- Substrate: Nα-Benzoyl-L-arginine ethyl ester (BAEE) is a common artificial substrate.
- Assay Buffer: Typically 100 mM Tris-HCl (pH 7.5) containing 10 mM CaCl2 and 2.5 mM
   DTT.
- Coupling enzyme and cofactors for detection (for coupled assays): e.g., glutamate dehydrogenase (GDH), α-ketoglutarate, and NADH.
- 96-well microplate
- Spectrophotometer (plate reader)
- Procedure (Coupled Spectrophotometric Assay):
  - 1. Prepare a reaction mixture in a 96-well plate containing the assay buffer,  $\alpha$ -ketoglutarate, NADH, and glutamate dehydrogenase.
  - 2. Add the PAD4 inhibitor at various concentrations to the wells and briefly pre-incubate.
  - 3. Add the recombinant PAD4 enzyme to all wells except for the negative control.
  - 4. Initiate the enzymatic reaction by adding the substrate (BAEE).
  - 5. The ammonia produced by PAD4 is used by GDH to convert  $\alpha$ -ketoglutarate to glutamate, which oxidizes NADH to NAD+.
  - 6. Monitor the decrease in absorbance at 340 nm in real-time using a spectrophotometer.
  - 7. Calculate the initial reaction rates and determine the percentage of inhibition for each inhibitor concentration.
  - 8. Determine the IC50 value by fitting the data to a dose-response curve.

### **Neutrophil Extracellular Trap (NET) Formation Assay**

This assay assesses the ability of PAD4 inhibitors to block the formation of NETs, a key downstream effect of PAD4 activation.



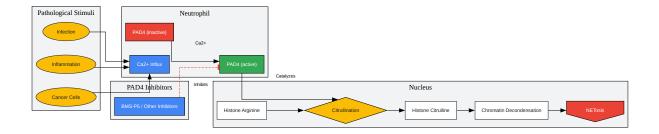
- Reagents and Materials:
  - Isolated human or mouse neutrophils
  - PAD4 inhibitor (e.g., BMS-P5)
  - NET-inducing agent: Phorbol 12-myristate 13-acetate (PMA), calcium ionophore (e.g., A23187), or conditioned media from cancer cells.
  - Cell-impermeable DNA-binding fluorescent dye: e.g., Sytox Green or Sytox Orange.
  - Fixative: Paraformaldehyde
  - Permeabilization buffer: Triton X-100
  - Antibodies for immunofluorescence: Anti-citrullinated histone H3 (CitH3), anti-myeloperoxidase (MPO), anti-neutrophil elastase (NE).
  - Fluorescently labeled secondary antibodies
  - Fluorescence microscope or plate reader
- Procedure:
  - 1. Isolate neutrophils from fresh peripheral blood using a density gradient separation method.
  - 2. Seed the neutrophils in a multi-well plate.
  - 3. Pre-incubate the neutrophils with the PAD4 inhibitor at various concentrations for 30-60 minutes.
  - 4. Stimulate the neutrophils with a NET-inducing agent (e.g., PMA at 100 ng/ml) and incubate for 3-4 hours at 37°C.
  - 5. Quantification by Fluorescence Plate Reader:
    - Add a cell-impermeable DNA dye (e.g., Sytox Green) to the wells.



- Measure the fluorescence intensity. An increase in fluorescence corresponds to the amount of extracellular DNA from NETs.
- 6. Visualization by Fluorescence Microscopy:
  - After stimulation, fix the cells with paraformaldehyde.
  - Permeabilize the cells and stain with a primary antibody against a NET marker (e.g., anti-CitH3) followed by a fluorescently labeled secondary antibody and a DNA counterstain (e.g., DAPI).
  - Visualize the web-like structures of NETs using a fluorescence microscope.

## **Mandatory Visualization**

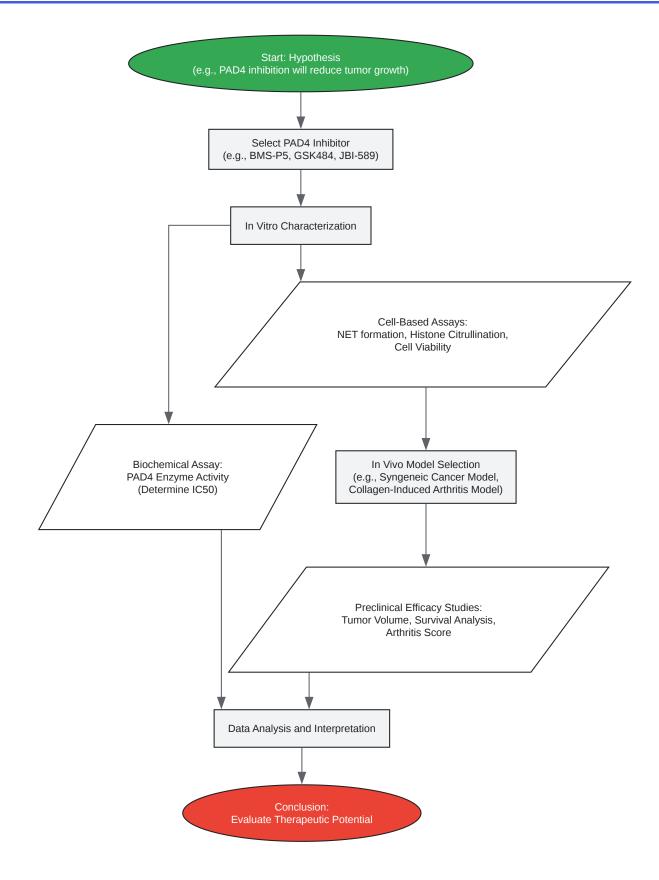
Diagrams illustrating the PAD4 signaling pathway and a typical experimental workflow for evaluating PAD4 inhibitors are provided below.



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Caption: PAD4 signaling pathway leading to NETosis and its inhibition.





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Caption: A typical experimental workflow for evaluating PAD4 inhibitors.



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